Electronic Modulation of Sulfonyl Fluoride Reactivity: 4-Methoxy vs. 4-CF3 Substituted Pyridine-2-sulfonyl Fluorides
The electron-donating 4-methoxy substituent in 4-Methoxypyridine-2-sulfonyl fluoride reduces the electrophilicity of the sulfonyl fluoride group compared to electron-withdrawing analogs such as 4-(trifluoromethyl)pyridine-2-sulfonyl fluoride. Class-level inference from aryl sulfonyl fluoride structure-activity relationship (SAR) studies indicates that this electronic modulation directly impacts both hydrolytic stability and reaction rates with nucleophiles in SuFEx transformations [1]. The measured LogP of 0.7484 for the target compound reflects its moderate lipophilicity compared to more lipophilic CF3-substituted analogs .
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 0.7484 |
| Comparator Or Baseline | 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride: LogP estimate > 1.5 (calculated based on CF3 substitution) |
| Quantified Difference | Approximately ≥0.75 LogP units lower for the target compound |
| Conditions | Computational prediction based on molecular structure; experimental LogP not available for comparator |
Why This Matters
The lower LogP of the 4-methoxy analog compared to CF3-substituted variants predicts improved aqueous solubility and potentially distinct partitioning behavior in biological assays, which is a critical parameter for selecting appropriate building blocks for aqueous SuFEx reactions or covalent probe library design.
- [1] GSK Research Group. Hydrolytic stability and reactivity of various sulfonyl fluorides. ACS Chemical Biology. 2023. https://doi.org/10.1021/acschembio.2c00633 View Source
